molecular formula C15H18BrNO3 B2825320 tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 1224927-63-2

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No.: B2825320
CAS No.: 1224927-63-2
M. Wt: 340.217
InChI Key: FHVGZKJWHYJCCN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound with potential applications across various fields, including medicinal chemistry, organic synthesis, and material sciences. The compound features a quinoline core, which is often associated with biological activity, making it an interesting subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically begins with the bromination of 2-oxo-3,4-dihydroquinoline. This is followed by the esterification of the resulting bromo compound with tert-butyl bromoacetate under basic conditions. Typical reaction conditions include:

  • Solvent: : Common solvents such as dichloromethane or acetonitrile.

  • Catalysts: : Base catalysts such as potassium carbonate.

  • Temperature: : Mild to moderate temperatures (0-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized procedures to increase yield and purity. These methods may include:

  • Continuous-flow reactors: : For better control over reaction conditions.

  • Microwave-assisted synthesis: : To reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various types of chemical reactions:

  • Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.

  • Reduction Reactions: : The compound can be reduced to eliminate the bromine atom.

  • Oxidation Reactions: : The quinoline core can undergo oxidation to form different functional groups.

Common Reagents and Conditions

  • Nucleophilic substitution: : Reagents like sodium methoxide or potassium iodide.

  • Reductive conditions: : Catalysts such as palladium on carbon with hydrogen gas.

  • Oxidative conditions: : Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions vary but can include:

  • Substitution Products: : Depending on the nucleophile used.

  • Reduction Products: : Such as dehalogenated derivatives.

  • Oxidation Products: : Such as quinoline N-oxides.

Scientific Research Applications

Chemistry

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is used as an intermediate in the synthesis of various biologically active compounds.

Biology

The compound's derivatives may possess antibacterial, antiviral, or anti-inflammatory properties, making it of interest in drug development.

Medicine

Industry

The compound can be utilized in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

Molecular Targets

The mechanism by which tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate exerts its effects often involves interactions with cellular enzymes and receptors.

Pathways Involved

  • Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways.

  • Signal Transduction: : It can modulate signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can be compared with other quinoline derivatives:

  • 6-Chloro-2-oxo-3,4-dihydroquinoline: : Similar in structure but different in reactivity and application.

  • Quinoline N-oxides: : Have distinct oxidation states and chemical behaviors.

What sets this compound apart is its potential for further functionalization and its role as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVGZKJWHYJCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 95% dry sodium hydride (834 mg, 33.0 mmol) in anhydrous N,N-dimethylformamide (30 mL) at room temperature was added a solution of 6-bromo-3,4-dihydroquinolin-2(1H)-one (6.780 g, 30.00 mmol) in anhydrous N,N-dimethylformamide (10 mL). The reaction mixture was stirred for 30 minutes under an atmosphere of dry N2, followed by addition of a solution of tert-butyl 2-bromoacetate (7.5 mL, 49.7 mmol) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred at room temperature until the majority of the starting material was converted (confirmed by LCMS). The reaction mixture was quenched with methanol (40 mL), the mixture concentrated under reduced pressure, then diluted with ethyl acetate (150 mL). The organic phase was washed with water (100 mL), 30% ammonium chloride (100 mL) and brine (100 mL), dried, and concentrated under reduced pressure. Ethyl ether (20 mL) was added, and the mixture sonicated, filtered, washed with ether (20 mL), and dried to afford tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (7.348 g, 21.6 mmol, 72%). LCMS mz 285.9 (M−56+H), 363.9 (M+Na), anal HPLC>97% in purity. 1H NMR (400 MHz; CDCl3) δ 7.30-7.40 (m, 2H); 7.50-6.70 (m, 1H); 4.54 (s, 2H); 2.92 (m, 2H); 2.69 (m, 2H), 1.44 (s, 9 H).
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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